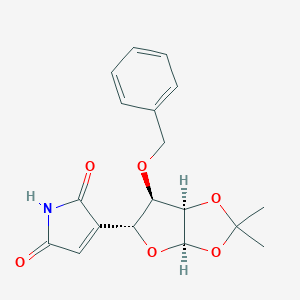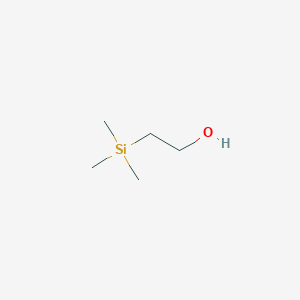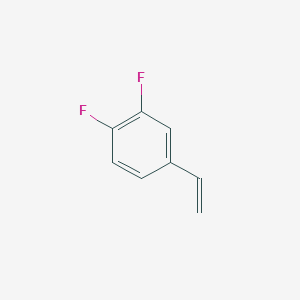
2,6-二氯对苯二甲酸二甲酯
货号 B050130
CAS 编号:
264276-14-4
分子量: 263.07 g/mol
InChI 键: LOKPWGMXOIYCAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Dimethyl 2,6-dichloroterephthalate is a chemical compound with the molecular formula C10H8Cl2O4 . It has an average mass of 263.074 Da and a monoisotopic mass of 261.979950 Da .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,6-dichloroterephthalate consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Dimethyl 2,6-dichloroterephthalate is a solid at room temperature . It has a molecular weight of 263.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.科学研究应用
催化性能
- 2-甲基萘的甲基化: DCPA 相关化合物用于合成 2,6-二甲基萘 (2,6-DMN),这是一种用于生产聚萘乙酸酯和聚丁二酸萘酯的商业上重要的化学品。在负载金属的贝塔沸石催化剂(包括铜浸渍和锆浸渍贝塔沸石)上对 2-甲基萘进行甲基化,表明可以有效合成 2,6-DMN。特别是锆改性增强了贝塔沸石催化剂的活性和选择性 (Güleç, Sher, & Karaduman, 2018).
环境影响
- 对根部解剖和细胞学的影响: 已经研究了 DCPA 对根部发育的影响,表明抑制生根并改变百慕大草和玉米等各种植物的细胞大小和形状。这表明其对植物生长和发育有显着影响 (Bingham, 1968).
- 与土壤微生物的相互作用: 在用 DCPA 处理的土壤样品中,观察到放线菌数量增加,而对微生物生长没有不利影响,表明 DCPA 在土壤环境中降解的可能性 (Tweedy, Turner, & Achituv, 1968).
生化和分子研究
- 邻苯二甲酸二甲酯与胰蛋白酶的相互作用: 对与 DCPA 密切相关的邻苯二甲酸二甲酯 (DMP) 的研究表明,它与胰蛋白酶相互作用,导致荧光猝灭和构象变化。这突出了邻苯二甲酸酯暴露的生化意义 (Wang, Zhang, & Wang, 2015).
合成和化学反应
- 配合物和化合物的合成: 研究包括合成各种化学配合物和 DCPA 相关化合物的衍生物,用于潜在的工业和科学应用。这包括合成 2,6-双(2-恶唑啉基)苯基铂(II) NCN 钳形配合物 (Fossey & Richards, 2004).
环境污染研究
- 邻苯二甲酸二甲酯的氧化降解: 研究在各种条件下用双氧水和铁酸盐降解 DMP,表明从水中有效去除,表明净化受邻苯二甲酸酯污染的环境的潜在方法 (Xue, Zhu, Zong, Huang, & Wang, 2019).
属性
IUPAC Name |
dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPWGMXOIYCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-dichloroterephthalate | |
Synthesis routes and methods I
Procedure details


A hexane solution containing 2M trimethylsilyldiazomethane was added to the mixture of 500 mg of 2,6-dichloro-4-carboxybenzoic acid (Maybridge) and 15 ml of methanol until the end point of the reaction. The reaction mixture was concentrated and purified by silica gel chromatography (ethyl acetate/hexane) to obtain the title compound.



Synthesis routes and methods II
Procedure details


To a solution of dimethyl 2-amino-3,5-dichloroterephthalate (200 g, 0.72 mol) in THF (1 L) at room temperature was slowly added isoamylnitrite (240 mL). The mixture was heated under reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with petroleum-diethyl:ether (50:1) to give dimethyl 2,6-dichloroterephthalate (187 g, yield: 98%) as a light yellow solid.



Yield
98%
Synthesis routes and methods III
Procedure details




Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV
Procedure details


In a round bottom flask containing concentrated sulfuric acid (10 mL) was added ice-cold water (10 mL) while maintaining the temperature around 0° C. Sodium nitrite (3.7 g, 53 mmol) was added portion wise followed by the drop wise addition of hypophosphorous acid (8 mL). This was followed by drop wise addition of a solution of dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate (5 g, 17.9 mmol, Step a) in acetic acid (10 mL). The resulting reaction mixture was stirred at 0° C. for 2 hours and then stored in a refrigerator at −10° C. for 15 hours. The reaction mixture was stirred at room temperature for additional 2 hours. The reaction mixture was again cooled to 0° C. and neutralized with aqueous ammonia solution, partitioned with ethyl acetate (2×15 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by silica gel column chromatography using ethyl acetate in hexane (4%) to yield dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate as a pale yellow crystalline solid (3.8 g, 79%).

[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Two



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Yield
79%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


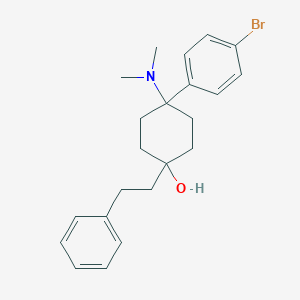

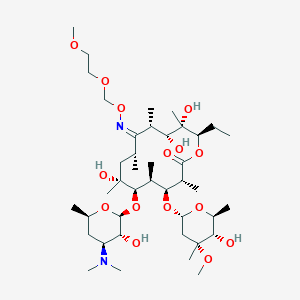
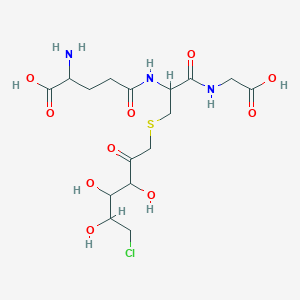

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
